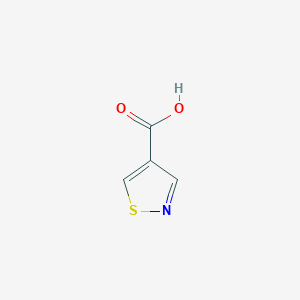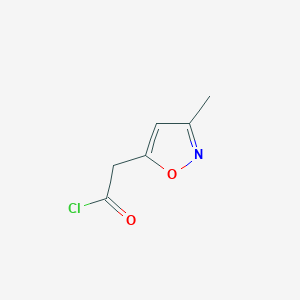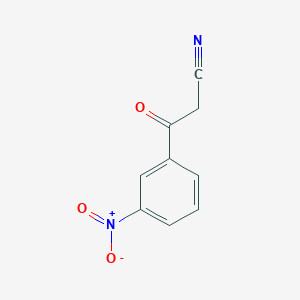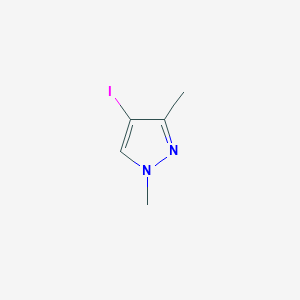
Isothiazole-4-carboxylic acid
描述
Isothiazole-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and significant applications in medicinal chemistry and organic synthesis. The presence of two electronegative heteroatoms in a 1,2-relationship within the ring structure imparts distinct reactivity and stability to the compound .
准备方法
Synthetic Routes and Reaction Conditions: Isothiazole-4-carboxylic acid can be synthesized through various methods, including condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common synthetic route involves the reaction of thiohydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions to form the isothiazole ring . Another method includes the use of sulfuryl chloride and oximes, followed by methylation to yield the desired isothiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and scalability. These methods typically involve the use of palladium or copper catalysts to facilitate the formation of the isothiazole ring from suitable precursors .
化学反应分析
Types of Reactions: Isothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, isothiazoline derivatives, and various substituted isothiazoles .
科学研究应用
Isothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and antiviral properties.
Medicine: Isothiazole derivatives are investigated for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and pharmaceuticals
作用机制
The mechanism of action of isothiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, isothiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .
相似化合物的比较
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in the position of the heteroatoms.
Isoxazole: Features an oxygen and nitrogen atom in the ring instead of sulfur and nitrogen.
Thiadiazole: Contains two nitrogen atoms and one sulfur atom in the ring.
Uniqueness: Isothiazole-4-carboxylic acid is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity compared to other similar heterocycles. This uniqueness makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXTYKGTWQCNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497956 | |
| Record name | 1,2-Thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-82-2 | |
| Record name | 1,2-Thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes certain isothiazole-4-carboxylic acid derivatives interesting for anti-cancer research?
A: Research has identified specific salt forms of 3-(4-bromo-2,6-difluorobenzyloxy)-5-[3-(4-pyrrolidin-1-ylbutyl)ureido]this compound amide as potentially useful anti-hyperproliferation agents. [] These salts, which include hydrochloride, hydrobromide, hemi-citrate, acetate, p-tosylate, L-tartrate, hemi-succinate, and mesylate, have shown promise in targeting and potentially inhibiting the growth of cancerous cells. []
Q2: Are there established methods for synthesizing 4-cyanoisothiazoles, which can be used to obtain isothiazole-4-carboxylic acids?
A: Yes, a novel method for synthesizing 4-cyanoisothiazoles involves reacting β-cyano enamines with thionyl chloride or sulfur monochloride. [] This reaction is most effective in nonpolar solvents or without any solvent. Interestingly, conducting the reaction in dimethylformamide does not yield the desired cyclization but instead produces an amidine derivative. [] These 4-cyanoisothiazoles can then be further reacted to obtain the corresponding isothiazole-4-carboxylic acids. []
Q3: Can you provide an example of how thienoisothiazole derivatives have been synthesized and modified?
A: One example involves the synthesis of 3-phenylthieno[3,2-d]isothiazole. This compound was synthesized through a multi-step process involving the oxidation of alkyl 3-amino-4-cyano-3-phenylpropenedithioates to form 3-phenyl-5-alkylthioisothiazole-4-carbonitriles. [] Subsequent reactions led to the formation of ethyl 4-amino-3-phenylthieno[3,2-d]isothiazole-5-carboxylate, which was then deaminated, hydrolyzed, and decarboxylated to yield the final 3-phenylthieno[3,2-d]isothiazole. [] Further modifications of this compound involved bromination and nitration reactions at specific positions of the molecule. []
Q4: What are the potential applications of understanding the Structure-Activity Relationship (SAR) for these compounds?
A: By understanding how specific structural modifications to this compound derivatives affect their activity, potency, and selectivity, researchers can design more effective and targeted anti-cancer therapies. [] This knowledge is crucial for optimizing drug candidates and potentially improving treatment outcomes for patients with hyperproliferative diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















